molecular formula C14H16N4O2S B3125651 2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide CAS No. 328076-72-8

2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide

Cat. No. B3125651
M. Wt: 304.37 g/mol
InChI Key: WYRLJPLPIDXIAT-UHFFFAOYSA-N
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Description

Typically, compounds like this one belong to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure characterized by a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions under phase transfer catalysis (PTC) conditions . Benzyl triethyl ammonium chloride (BTEAC) is commonly used as PTC .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy and high-resolution mass spectrometry . The InChI code and key can provide a standard chemical identifier .


Chemical Reactions Analysis

The chemical reactions of a compound can be influenced by various factors, including the steric effect of functional groups . For instance, the presence of two methyl groups on certain atoms can favor dimer formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight and XLogP3-AA, can be computed . These properties can influence the compound’s behavior in chemical reactions and biological systems.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide, due to its structural complexity, may share some pharmacological properties and therapeutic potentials with compounds that have similar structural motifs, such as quinazolinones and tetrahydroisoquinolines. These compounds are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.

  • Anticancer Potential : Tetrahydroisoquinolines, which share a structural resemblance with quinazolinone derivatives, have been explored for their role as anticancer antibiotics. The approval of trabectedin, a compound related to this class, for the treatment of soft tissue sarcomas highlights the potential of such structures in drug discovery for cancer treatment (Singh & Shah, 2017).

  • Antimicrobial Activities : The modification of isoniazid structures, which bear resemblance to the thioacetohydrazide moiety, has shown significant in vitro anti-tubercular activity. This indicates the potential of 2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide and similar compounds in the treatment of tuberculosis and possibly other infectious diseases (Asif, 2014).

  • Neuroprotective Effects : Compounds like imiquimod, which share structural features with the quinazolinone core, have demonstrated neuroprotective properties. They activate the immune system through localized induction of cytokines, suggesting potential applications in treating neurodegenerative diseases and other conditions involving immune response dysregulation (Syed, 2001).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological effects. Information on safety and hazards is typically provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, if a compound shows promising antimicrobial activity, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9(2)7-18-13(20)10-5-3-4-6-11(10)16-14(18)21-8-12(19)17-15/h3-6H,1,7-8,15H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRLJPLPIDXIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide
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2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide
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2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide
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2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide
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2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide
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2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide

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